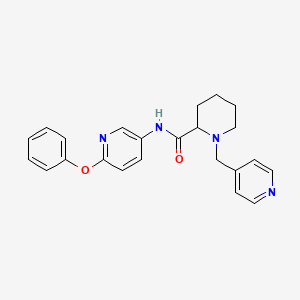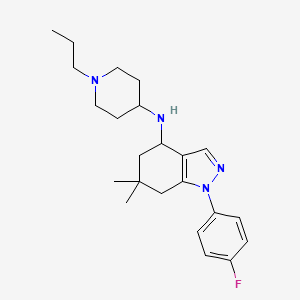![molecular formula C19H15N3OS B6114547 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6114547.png)
2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile, also known as MBTOC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which have been widely studied for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, DNA synthesis, and viral replication. 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile has been shown to inhibit thymidylate synthase, an enzyme that is essential for DNA synthesis, by binding to its active site and preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
In addition, 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile has also been reported to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival. The inhibition of this pathway by 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile leads to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile inhibits cell proliferation and induces apoptosis in various cancer cell lines. In addition, 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile has also been shown to inhibit viral replication and reduce the viral load in animal models of herpes infection.
In vivo studies have reported that 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile exhibits significant antitumor activity in xenograft models of lung, breast, colon, and prostate cancer. Moreover, 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile has also been shown to reduce the tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Moreover, 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile is relatively easy to synthesize and can be obtained in high yields. However, there are also some limitations associated with the use of 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile in lab experiments, such as its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile, including:
1. Optimization of the synthesis method to improve the yield and purity of 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile.
2. Investigation of the structure-activity relationship of 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile to identify more potent and selective analogs.
3. Evaluation of the pharmacokinetic and pharmacodynamic properties of 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile in animal models to determine its efficacy and safety in vivo.
4. Development of novel drug delivery systems to enhance the bioavailability and efficacy of 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile in vivo.
5. Investigation of the potential synergistic effects of 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile with other anticancer or antiviral agents to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile is a promising chemical compound that has shown significant potential for the treatment of various diseases, including cancer and viral infections. The synthesis method of 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile is relatively simple, and it exhibits high potency and selectivity. 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile inhibits various enzymes and signaling pathways that are involved in cell proliferation, DNA synthesis, and viral replication. 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile has several advantages for lab experiments, including its low toxicity and high potency. However, there are also some limitations associated with the use of 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile in lab experiments, such as its poor solubility in aqueous solutions. Finally, several future directions for research on 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile have been identified, which could lead to the development of more potent and selective analogs with enhanced therapeutic efficacy.
合成法
The synthesis of 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile involves the reaction of 2-methylbenzyl chloride with thiourea in the presence of potassium hydroxide to yield 2-(2-methylbenzyl)thio-1H-pyrimidine-4,6-dione. This intermediate is then treated with phenylhydrazine and sodium acetate to afford 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile as a yellow crystalline solid. The yield of 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile has been extensively studied for its potential therapeutic applications in various diseases. Several studies have reported that 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile exhibits significant antitumor activity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer cells. The mechanism of antitumor activity of 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile involves the inhibition of DNA synthesis and cell proliferation by inducing cell cycle arrest and apoptosis.
In addition to its antitumor activity, 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). The antiviral mechanism of 2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile involves the inhibition of viral DNA replication and the viral protein synthesis, which ultimately leads to the suppression of viral replication and propagation.
特性
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-13-7-5-6-10-15(13)12-24-19-21-17(14-8-3-2-4-9-14)16(11-20)18(23)22-19/h2-10H,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXUWPBIHGFQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6114488.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6114508.png)

![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine](/img/structure/B6114520.png)
![3-chloro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6114526.png)
![N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6114532.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6114554.png)
![4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylbenzyl)-2-piperazinone](/img/structure/B6114558.png)
![2-{2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrol-3-yl}-4(3H)-quinazolinone](/img/structure/B6114561.png)
![(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine](/img/structure/B6114562.png)

![4-(2-fluoro-4-methoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B6114574.png)
![4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B6114582.png)